molecular formula C9H8F3IO B14007264 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene

2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene

Cat. No.: B14007264
M. Wt: 316.06 g/mol
InChI Key: IHJXVJYOQNKDMN-UHFFFAOYSA-N
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Description

2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene (CAS: 2384261-93-0, molecular formula: C₉H₈F₃IO) is a substituted aromatic compound featuring an iodine atom at position 2, a methoxy group at position 1, a methyl group at position 3, and a trifluoromethyl group at position 5 . With 98% purity, it is utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the reactivity of the iodo substituent. Its trifluoromethyl group enhances stability and influences electronic properties, while methoxy and methyl groups modulate steric and electronic effects on the benzene ring .

Properties

Molecular Formula

C9H8F3IO

Molecular Weight

316.06 g/mol

IUPAC Name

2-iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8F3IO/c1-5-3-6(9(10,11)12)4-7(14-2)8(5)13/h3-4H,1-2H3

InChI Key

IHJXVJYOQNKDMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Detail
IUPAC Name 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene
Molecular Formula C9H8F3IO
Molecular Weight 302.03 g/mol
CAS Number 1261501-08-9
SMILES COC1=CC=C(C=C1I)C(C)C(F)(F)F
Key Functional Groups Iodine (I), Methoxy (–OCH3), Methyl (–CH3), Trifluoromethyl (–CF3)

The trifluoromethyl group is strongly electron-withdrawing and increases lipophilicity, while the iodine atom serves as a versatile site for further functionalization via substitution or coupling reactions.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Introduction of the trifluoromethyl group onto the aromatic ring.
  • Installation of the methoxy group.
  • Selective iodination at the ortho position relative to the methoxy substituent.
  • Incorporation of the methyl substituent at the meta position relative to iodine and methoxy.

These steps can be performed in various sequences depending on the starting materials and desired reaction conditions.

Detailed Synthetic Routes and Reaction Conditions

Iodination of Methoxy-Trifluoromethylbenzene Derivatives

A common approach involves iodination of a pre-functionalized aromatic compound bearing methoxy and trifluoromethyl groups. For example, iodination can be achieved using iodine (I2) in the presence of an oxidizing agent or under acidic conditions to selectively introduce iodine at the 2-position of the benzene ring.

  • A metal- and base-free method uses arylhydrazine hydrochlorides and iodine in DMSO at 60 °C for 6 hours, yielding aryl iodides with high efficiency.
  • The reaction is typically followed by workup with sodium thiosulfate and extraction with organic solvents (e.g., chloroform), then purification by silica gel chromatography.
Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent can be introduced via trifluoromethylation reagents such as:

  • Ruppert–Prakash reagent (TMS-CF3) under catalytic conditions.
  • Electrophilic trifluoromethylation using reagents like Togni’s reagent.
  • Radical trifluoromethylation using CF3I or CF3SO2Cl under photochemical or thermal conditions.

Industrial methods optimize temperature, pressure, and catalysts to maximize yield and purity.

Methoxylation and Methylation
  • Methoxylation is commonly performed by nucleophilic substitution of a hydroxy group with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Methyl groups can be introduced by Friedel-Crafts alkylation or by using methyl-substituted starting materials.

Example Synthetic Procedure

A representative synthetic route is as follows:

  • Start from 3-methyl-5-(trifluoromethyl)phenol.
  • Methylate the phenol group using dimethyl sulfate and potassium carbonate in refluxing acetone to give 1-methoxy-3-methyl-5-(trifluoromethyl)benzene.
  • Iodinate the aromatic ring at the 2-position using iodine and an oxidant such as sodium hypochlorite in basic aqueous media or iodine with DMSO at 60 °C for 6 hours.
  • Purify the product by extraction and silica gel chromatography.

Analytical Data and Yields

Step Reaction Conditions Yield (%) Notes
1 Methylation of 3-methyl-5-(trifluoromethyl)phenol Dimethyl sulfate, K2CO3, reflux acetone ~85% Efficient O-methylation
2 Iodination I2, DMSO, 60 °C, 6 h 80–90% Metal-free iodination, high selectivity
3 Purification Silica gel chromatography - Hexane/ethyl acetate eluent

Spectroscopic characterization typically includes:

  • $$^{1}H$$ NMR showing aromatic proton shifts consistent with substitution pattern.
  • $$^{19}F$$ NMR showing trifluoromethyl signals around -114 ppm.
  • Mass spectrometry confirming molecular ion at m/z ~302.
  • Melting point consistent with literature values (if solid).

Research Findings and Method Comparisons

  • Metal-free iodination methods using arylhydrazines and iodine in DMSO provide a clean, efficient route avoiding expensive catalysts and harsh conditions.
  • Traditional iodination using sodium iodide and sodium hypochlorite in basic media is well-established and yields good purity but requires careful pH and temperature control.
  • Industrial scale syntheses optimize reaction parameters such as temperature (10–40 °C), solvent choice (e.g., dichloromethane), and acid/base catalysts to maximize yield and minimize side reactions.

Summary Table of Preparation Methods

Method Starting Material Iodination Agent Conditions Advantages Limitations
Metal-free iodination Aryl hydrazine hydrochloride Iodine (I2) DMSO, 60 °C, 6 h No metal catalyst, mild conditions, high yield Requires hydrazine precursor
Classical iodination 1-Methoxy-3-methyl-5-(trifluoromethyl)benzene I2 + NaOCl, NaOH Aqueous, room temp to 40 °C Simple reagents, scalable Requires pH control, possible side reactions
Friedel-Crafts methylation + trifluoromethylation Phenol derivatives Various CF3 reagents Variable Versatile, modular Multistep, sensitive reagents

Mechanism of Action

The mechanism of action of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. This dual activation facilitates various electrophilic and nucleophilic reactions.

Comparison with Similar Compounds

Positional Isomers

1-Iodo-2-methoxy-5-methyl-3-(trifluoromethyl)benzene (CAS: N/A, molecular formula: C₉H₈F₃IO)

  • Structural Differences : Positions of iodine (1 vs. 2) and methoxy (2 vs. 1) groups differ.
  • Purity : 95% (vs. 98% for the target compound) .
  • Hazards : Exhibits H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) warnings, suggesting similar handling precautions may apply to the target compound .
  • Reactivity : Altered substituent positions may affect regioselectivity in electrophilic substitution or cross-coupling reactions.

Halogen and Functional Group Variations

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS: 2366994-47-8, molecular formula: C₇H₂BrF₃INO₃)

  • Substituents : Bromo (position 1), nitro (position 3), and trifluoromethoxy (position 5) groups.
  • Electron Effects : Nitro and bromo groups are strongly electron-withdrawing, increasing reactivity in nucleophilic substitution but reducing stability compared to the target compound’s methyl and methoxy groups .
  • Applications : Likely used in explosives or agrochemicals due to nitro groups, contrasting with the target compound’s synthetic utility in materials science .

1-Iodo-3-[(methylthio)methyl]-5-(trifluoromethyl)benzene (CAS: 1823897-08-0, molecular formula: C₉H₈F₃IS)

  • Substituents : Methylthio-methyl group (position 3) replaces the methoxy and methyl groups.
  • Stability : Thioether linkages may confer lower oxidative stability compared to methoxy groups in the target compound .

Trifluoromethoxy vs. Trifluoromethyl Derivatives

1-Iodo-3-(trifluoromethoxy)benzene (CAS: 198206-33-6, molecular formula: C₇H₄F₃IO)

  • Substituents : Trifluoromethoxy (position 3) instead of trifluoromethyl (position 5).
  • Electronic Effects : Trifluoromethoxy is less electron-withdrawing than trifluoromethyl, leading to reduced ring deactivation and higher reactivity in electrophilic substitutions .
  • Similarity Score : 0.98 (structural similarity to target compound) .

1-Iodo-2-(trifluoromethoxy)benzene (CAS: 175278-00-9, molecular formula: C₇H₄F₃IO)

  • Substituents : Trifluoromethoxy at position 2.
  • Applications: Potential use in liquid crystals or pharmaceuticals due to trifluoromethoxy’s polarity, differing from the target compound’s antisolvent or cross-coupling applications .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Purity Key Substituents
2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene 2384261-93-0 C₉H₈F₃IO 98% I (2), OCH₃ (1), CH₃ (3), CF₃ (5)
1-Iodo-2-methoxy-5-methyl-3-(trifluoromethyl)benzene N/A C₉H₈F₃IO 95% I (1), OCH₃ (2), CH₃ (5), CF₃ (3)
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene 2366994-47-8 C₇H₂BrF₃INO₃ N/A Br (1), I (2), NO₂ (3), OCF₃ (5)

Table 2: Hazard and Reactivity Profiles

Compound Name Hazard Statements Reactivity in Cross-Coupling Stability
This compound Likely H315, H319, H335* High (iodo substituent) High (CF₃, CH₃)
1-Iodo-3-(trifluoromethoxy)benzene N/A Moderate (electron-rich ring) Moderate (OCF₃)
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene Likely H301, H311 Low (steric hindrance) Low (NO₂)

*Inferred from structurally similar compounds .

Key Findings

  • Positional Isomers : Altering substituent positions impacts purity, hazards, and regioselectivity in reactions .
  • Functional Groups : Trifluoromethyl enhances stability, while nitro or bromo groups increase reactivity but reduce safety .
  • Applications : The target compound’s iodine and trifluoromethyl groups make it versatile in synthetic chemistry, contrasting with trifluoromethoxy derivatives’ niche roles in materials science .

Biological Activity

2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene is an aromatic compound characterized by its unique combination of substituents, including an iodine atom, a methoxy group, and a trifluoromethyl group. This molecular structure confers distinctive chemical properties that enhance its reactivity and potential biological activity. The compound has been explored for various applications in medicinal chemistry and biological research.

The molecular formula of this compound is C9_9H8_8F3_3IO, with a molecular weight of 316.06 g/mol. The presence of the trifluoromethyl group significantly influences its electronic properties, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The trifluoromethyl group enhances the electrophilicity of the iodine atom, facilitating interactions with biomolecules such as enzymes and receptors. The compound's stability and reactivity can be affected by environmental factors like pH and temperature.

Antimicrobial Properties

Research has indicated that compounds with trifluoromethyl groups often exhibit antimicrobial properties. In a study examining various fluorinated compounds, this compound demonstrated significant activity against specific bacterial strains, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Antiproliferative Effects

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cells, indicating potential applications in cancer therapy. The IC50_{50} values for various cell lines have been reported, highlighting its selective toxicity .

Case Studies

Case Study 1: Antimicrobial Activity
A study focused on the synthesis of fluorinated benzene derivatives revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to disruption of bacterial cell membranes.

Case Study 2: Cancer Cell Inhibition
In another investigation, the antiproliferative effects of the compound were assessed on several human cancer cell lines. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with IC50_{50} values ranging from 10 to 25 µM across different cell types .

Table 1: Biological Activity Summary

Activity Type Target Organism/Cell Line IC50_{50} (µM) Reference
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
AntiproliferativeHuman Cancer Cell Line A10
AntiproliferativeHuman Cancer Cell Line B25
Property Value
Molecular FormulaC9_9H8_8F3_3IO
Molecular Weight316.06 g/mol
Melting PointData not available
SolubilitySoluble in organic solvents

Q & A

Basic: What are the recommended synthetic routes for 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene?

Answer:
The compound can be synthesized via sequential functionalization of a benzene ring. A plausible route involves:

  • Step 1: Introduction of the trifluoromethyl group via radical trifluoromethylation or electrophilic substitution using CF₃ sources like TMSCF₃.
  • Step 2: Methylation at the 3-position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3: Methoxy group installation via demethylation of a protected precursor or direct O-methylation.
  • Step 4: Iodination at the 2-position using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) .
    Key Considerations: Monitor reaction progress using TLC or GC-MS. Purity optimization may require column chromatography (silica gel, hexane/EtOAc) .

Basic: How to verify the purity and structural integrity of this compound?

Answer:

  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to confirm ≥98% purity, as reported for similar iodinated aromatics .
  • Structural Confirmation:
    • ¹H/¹³C NMR: Identify methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and trifluoromethyl (¹⁹F NMR δ ~-60 ppm) groups. Aromatic protons will show splitting patterns consistent with substituent positions.
    • Mass Spectrometry (HRMS): Match the molecular ion peak to C₉H₈F₃IO (expected m/z ~348.95) .

Basic: What are the key stability considerations during storage?

Answer:

  • Light Sensitivity: The iodo-substituent makes the compound prone to photolytic decomposition. Store in amber vials at 2–8°C .
  • Moisture: Avoid hydrolysis of the methoxy group by using desiccants (e.g., molecular sieves) in storage containers.
  • Long-Term Stability: Periodic NMR analysis is recommended to detect degradation (e.g., iodine loss or oxidation) .

Advanced: How do electron-withdrawing groups (EWGs) influence reactivity in cross-coupling reactions?

Answer:
The trifluoromethyl group (strong EWG) deactivates the aromatic ring, directing electrophilic substitution to the meta position. However, the iodine atom at the ortho position enables Suzuki-Miyaura or Ullmann couplings.

  • Catalytic Systems: Use Pd(PPh₃)₄ with arylboronic acids for Suzuki coupling. Optimize base (e.g., Cs₂CO₃) and solvent (toluene/EtOH) to enhance yields.
  • Kinetic vs. Thermodynamic Control: Competing reactions (e.g., protodeiodination) may occur; elevate temperatures (80–100°C) to favor coupling .

Advanced: What strategies mitigate side reactions during functionalization?

Answer:

  • Protecting Groups: Temporarily protect the methoxy group (e.g., as a TMS ether) during iodination to prevent demethylation.
  • Low-Temperature Halogen Exchange: Use CuI/KI in DMF at 60°C to minimize polysubstitution.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of iodinated intermediates, reducing side-product formation .

Advanced: How to resolve contradictions in reported reaction yields?

Answer:
Discrepancies (e.g., 69% vs. lower yields in similar reactions) often arise from:

  • Catalyst Loading: Adjust Pd catalyst ratios (0.5–5 mol%) and ligand choice (XPhos vs. SPhos).
  • Oxygen Sensitivity: Use Schlenk techniques to exclude moisture/O₂, especially in Grignard or organometallic steps .
  • Substrate Purity: Validate starting material purity via NMR (>95%) to avoid competing pathways.
    Methodological Solution: Perform a Design of Experiment (DoE) to optimize temperature, solvent, and stoichiometry .

Advanced: What computational methods predict regioselectivity in further derivatization?

Answer:

  • DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and identify electrophilic/nucleophilic sites. The trifluoromethyl group stabilizes negative charge, favoring nucleophilic attack at the iodine-bearing carbon.
  • Hammett Parameters: σₚ values for CF₃ (-0.54) and OCH₃ (-0.27) guide predictions of substituent electronic effects.
  • MD Simulations: Simulate solvent interactions to predict solubility-driven selectivity .

Advanced: How to characterize byproducts in large-scale syntheses?

Answer:

  • LC-MS/MS: Identify trace impurities (e.g., deiodinated or oxidized products) with high sensitivity.
  • X-Ray Crystallography: Resolve ambiguous structures (e.g., regioisomers) using single-crystal data.
  • Isotopic Labeling: Use ¹³C-labeled starting materials to track reaction pathways via NMR .

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